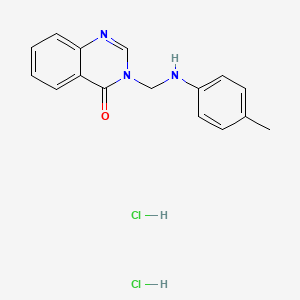
4(3H)-Quinazolinone, 3-(((4-methylphenyl)amino)methyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-(((4-methylphenyl)amino)methyl)-, dihydrochloride is a chemical compound known for its diverse applications in scientific research. This compound belongs to the quinazolinone family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of the 4-methylphenyl group and the dihydrochloride salt form enhances its solubility and reactivity, making it a valuable compound in various fields of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(((4-methylphenyl)amino)methyl)-, dihydrochloride typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced via a nucleophilic substitution reaction, where an appropriate 4-methylphenyl halide reacts with the quinazolinone core.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-(((4-methylphenyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 3-position, where the 4-methylphenyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), elevated temperatures.
Major Products Formed
The major products formed from these reactions include oxidized quinazolinone derivatives, reduced quinazolinone derivatives, and substituted quinazolinone compounds with different functional groups.
科学的研究の応用
4(3H)-Quinazolinone, 3-(((4-methylphenyl)amino)methyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-(((4-methylphenyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride
- 4(3H)-Quinazolinone, 3-(((4-fluorophenyl)amino)methyl)-, dihydrochloride
- 4(3H)-Quinazolinone, 3-(((4-bromophenyl)amino)methyl)-, dihydrochloride
Uniqueness
4(3H)-Quinazolinone, 3-(((4-methylphenyl)amino)methyl)-, dihydrochloride is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties compared to its analogs with different substituents. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
特性
CAS番号 |
75159-50-1 |
|---|---|
分子式 |
C16H17Cl2N3O |
分子量 |
338.2 g/mol |
IUPAC名 |
3-[(4-methylanilino)methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C16H15N3O.2ClH/c1-12-6-8-13(9-7-12)17-10-19-11-18-15-5-3-2-4-14(15)16(19)20;;/h2-9,11,17H,10H2,1H3;2*1H |
InChIキー |
ZAJGWWPLMKROHJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NCN2C=NC3=CC=CC=C3C2=O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4-Dimethylpyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B14455788.png)

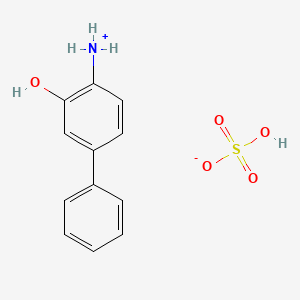
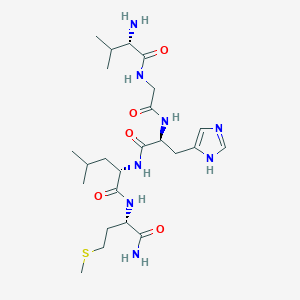
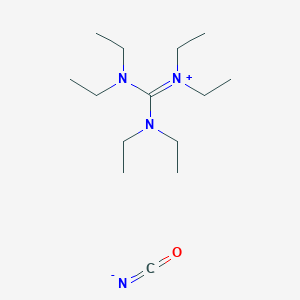
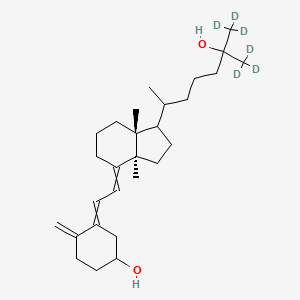
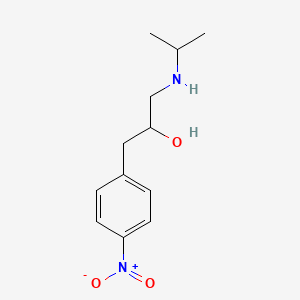
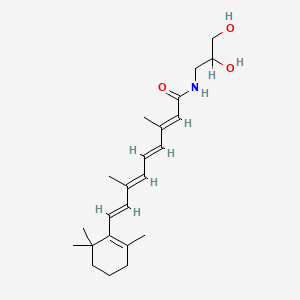
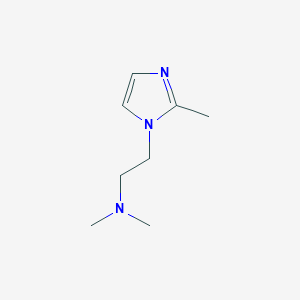
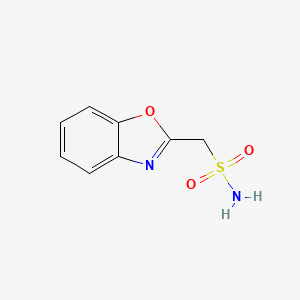
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-, sodium salt](/img/structure/B14455856.png)
![3-[(2-Methylnaphthalen-1-yl)amino]oxolan-2-one](/img/structure/B14455880.png)
